Cassiaside B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Control de Peso

Cassiaside B ha sido estudiado por su posible papel en el control de peso. Se encuentra en Cassiae Semen, una medicina tradicional china utilizada para tratar la obesidad . Un estudio computacional de acoplamiento molecular sugirió que this compound puede ser un potente agonista que puede imitar los efectos de supresión del apetito de la lorcaserina, un medicamento para el control del apetito . Esto sugiere que this compound podría usarse potencialmente en el manejo de la obesidad a través de la supresión del apetito .

Anti-hiperlipidemia

La investigación ha demostrado que Cassiae Semen, que contiene this compound, posee propiedades anti-hiperlipidémicas . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de la hiperlipidemia, una condición caracterizada por niveles anormalmente elevados de cualquier o todos los lípidos o lipoproteínas en la sangre .

Propiedades antioxidantes

This compound ha sido investigado extensamente por sus actividades farmacológicas y se ha demostrado que posee potentes propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo .

Propiedades antiinflamatorias

Además de sus propiedades antioxidantes, también se ha demostrado que this compound tiene propiedades antiinflamatorias . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de diversas afecciones inflamatorias .

Neuroprotección

Cassia obtusifolia, que contiene this compound, ha demostrado poseer propiedades neuroprotectoras . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Hepatoprotección

Cassia obtusifolia, que contiene this compound, también ha demostrado poseer propiedades hepatoprotectoras . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de enfermedades hepáticas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Cassiaside B, also known as CassiasideB, is a naphthopyrone that has been found to exhibit potent antimicrobial activity .

Mode of Action

It is known that this compound exhibits potent antimicrobial activity

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes in bacterial cells, leading to their death or inhibition of growth .

Análisis Bioquímico

Biochemical Properties

Cassiaside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications . Additionally, it mediates hepatoprotection via Nrf2-mediated heme oxygenase-1 (HO-1) activation and modulation of the MAPK signaling pathway . These interactions highlight the compound’s potential in mitigating oxidative stress and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), while also dephosphorylating p38 . These actions contribute to its protective effects against oxidative damage in human liver-derived HepG2 cells. Furthermore, this compound has been shown to inhibit the formation of AGEs, thereby protecting cells from glycation-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound has been found to activate the Nrf2 pathway, which in turn upregulates the expression of HO-1 . This activation helps in reducing oxidative stress and promoting cellular defense mechanisms. Additionally, this compound modulates the MAPK signaling pathway, further contributing to its protective effects against cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is stable for up to two years when stored at the recommended temperature of 4°C . Studies have shown that its protective effects against oxidative damage are sustained over time, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant protective effects against oxidative stress and inflammation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been detected in different foods, such as arabica coffees, herbs, and spices . The compound’s metabolism involves glycosidic linkages to naphthopyranone moieties, which are characteristic of its chemical structure . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which impacts its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its protective effects against cellular damage.

Propiedades

IUPAC Name |

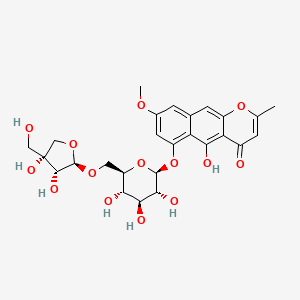

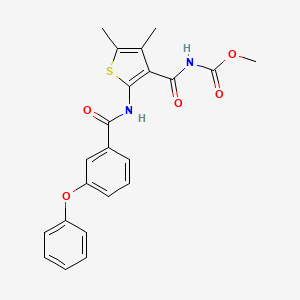

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3/t16-,19-,21+,22-,23+,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCJAYDAMQSJO-PAMAHNMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108365 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119170-51-3 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2568286.png)

![6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2568287.png)

![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2568295.png)

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)